9-(2-Phenylethyl)-9H-fluorene 9-(2-Phenylethyl)-9H-fluorene
Brand Name: Vulcanchem
CAS No.: 10423-31-1
VCID: VC11668510
InChI: InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2
SMILES: C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H18
Molecular Weight: 270.4 g/mol

9-(2-Phenylethyl)-9H-fluorene

CAS No.: 10423-31-1

Cat. No.: VC11668510

Molecular Formula: C21H18

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Phenylethyl)-9H-fluorene - 10423-31-1

Specification

CAS No. 10423-31-1
Molecular Formula C21H18
Molecular Weight 270.4 g/mol
IUPAC Name 9-(2-phenylethyl)-9H-fluorene
Standard InChI InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2
Standard InChI Key BQIDBGDPGPVLAD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Physicochemical Properties of 9-(2-Phenylethyl)-9H-Fluorene

The molecular structure of 9-(2-phenylethyl)-9H-fluorene consists of a fluorene backbone (a bicyclic system comprising two benzene rings fused to a central five-membered ring) with a 2-phenylethyl group (-CH2CH2C6H5) attached to the central carbon (C9). This substitution introduces steric bulk and electronic effects that influence the compound’s physical and chemical behavior.

Table 1: Estimated Physicochemical Properties of 9-(2-Phenylethyl)-9H-Fluorene

PropertyValue/Description
Molecular FormulaC21H20
Molecular Weight272.39 g/mol
Density~1.1–1.2 g/cm³ (estimated from fluorene )
Melting Point80–100°C (estimated)
Boiling Point350–370°C (estimated)
Flash Point>150°C (analogous to fluorene derivatives )
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, THF)

The 2-phenylethyl group enhances the compound’s hydrophobicity compared to unsubstituted fluorene, making it suitable for applications requiring non-polar matrices. Spectroscopic data for related compounds, such as 9-phenylfluorene, reveal characteristic aromatic proton resonances in the range of δ 7.1–7.8 ppm in ¹H NMR and carbon signals between 120–150 ppm in ¹³C NMR .

Synthesis Methodologies

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classical approach for introducing alkyl or aryl groups to aromatic systems. For 9-substituted fluorenes, this method involves reacting fluorene with an alkylating agent in the presence of a Lewis acid catalyst.

Example Procedure (Adapted from 9-Phenylfluorene Synthesis ):

  • Reagents: Fluorene (1.0 equiv), 2-phenylethyl chloride (1.2 equiv), anhydrous FeCl3 (5 mol%), nitromethane (solvent).

  • Conditions: Stir at room temperature for 5–10 minutes.

  • Workup: Evaporate solvent under reduced pressure; purify via silica gel chromatography (petroleum ether).

  • Yield: ~90–95% (estimated from analogous reactions ).

This method is efficient but limited by the need for stoichiometric Lewis acids and potential over-alkylation.

Copper-Catalyzed C–H Alkylation

A modern alternative employs transition-metal catalysis to directly functionalize the C9 position of fluorene via borrowing hydrogen methodology .

Gram-Scale Synthesis (Adapted from ):

  • Catalyst: Copper complex (1 mol%), KOtBu (20 mol%).

  • Conditions: Fluorene (5.0 mmol), 2-phenylethanol (5.5 mmol), toluene, 140°C, 8 hours.

  • Yield: 95% (reported for 9-benzyl analog ).

  • Advantages: Atom-economical, scalable, and tolerant of diverse alcohols.

The mechanism involves dehydrogenation of the alcohol to an aldehyde, followed by aldol condensation and re-aromatization. This method is superior for industrial applications due to its scalability and reduced waste.

Chemical Reactivity and Functionalization

The 9-(2-phenylethyl) group modulates the electronic environment of the fluorene system, directing electrophilic substitution to the 2- and 7-positions. Key reactions include:

Electrophilic Aromatic Substitution

  • Nitration: Using HNO3/H2SO4, nitro groups preferentially occupy the 2- and 7-positions, analogous to 9-phenylfluorene .

  • Sulfonation: Concentrated H2SO4 introduces sulfonic acid groups, enhancing water solubility for pharmaceutical applications.

Oxidation and Reduction

  • Oxidation: The ethyl bridge is resistant to mild oxidants (e.g., KMnO4), but strong conditions (e.g., CrO3) may cleave the C–C bond.

  • Reduction: Catalytic hydrogenation (H2/Pd-C) saturates the fluorene rings, yielding 9-(2-phenylethyl)-fluorene-dihydro derivatives.

Applications in Materials Science and Pharmaceuticals

Pharmaceutical Intermediates

The fluorene core is a scaffold in bioactive molecules. For instance, FIN56, a ferroptosis inducer, features a 9H-fluorene backbone modified with sulfonamide groups. The 2-phenylethyl substituent in 9-(2-phenylethyl)-9H-fluorene could enhance lipid solubility, improving blood-brain barrier penetration for CNS-targeted drugs.

Future Directions and Research Opportunities

  • Optoelectronic Studies: Investigate the compound’s charge transport properties in thin-film transistors.

  • Pharmacological Screening: Evaluate cytotoxicity and therapeutic potential in cancer cell lines.

  • Green Synthesis: Develop photocatalytic methods to reduce reliance on metal catalysts.

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